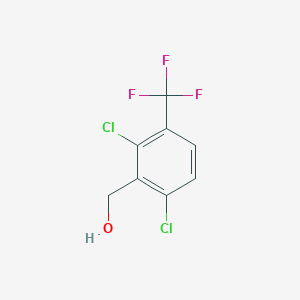

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[2,6-dichloro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBMUWBCVLIBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol: Synthesis, Applications, and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is a halogenated aromatic alcohol of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and two chlorine atoms on the phenyl ring, imparts distinct physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the dichloro substitution pattern can influence molecular conformation and electronic properties, further modulating biological activity.[1] This guide provides a comprehensive technical overview of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol, focusing on its molecular properties, synthetic routes, and its emerging role as a versatile building block in the development of novel therapeutics and advanced agrochemicals.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol are summarized in the table below. A thorough understanding of these properties is crucial for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂F₃O | [2] |

| Molecular Weight | 245.026 g/mol | [2] |

| CAS Number | 1092461-04-5 | [2] |

| Density | 1.5±0.1 g/cm³ | [2] |

| Boiling Point | 266.8±35.0 °C at 760 mmHg | [2] |

| Flash Point | 115.2±25.9 °C | [2] |

| LogP | 3.02 | [2] |

Molecular Weight Calculation:

The molecular weight of C₈H₅Cl₂F₃O is calculated by summing the atomic weights of its constituent atoms:

-

(8 x Atomic Weight of Carbon) + (5 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Chlorine) + (3 x Atomic Weight of Fluorine) + (1 x Atomic Weight of Oxygen)

-

(8 x 12.011) + (5 x 1.008) + (2 x 35.453) + (3 x 18.998) + (1 x 15.999) = 245.026 g/mol

Synthesis and Mechanistic Considerations

The synthesis of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol can be strategically approached through the reduction of its corresponding aldehyde, 2,6-dichloro-3-(trifluoromethyl)benzaldehyde. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed.

Primary Synthetic Route: Reduction of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde

A common and effective method for the reduction of aldehydes to primary alcohols is the use of sodium borohydride (NaBH₄).[3][4][5] This reagent is preferred for its selectivity, mild reaction conditions, and ease of handling compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The molar excess of NaBH₄ ensures the complete conversion of the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted NaBH₄.

-

Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol. Further purification can be achieved by column chromatography on silica gel if necessary.

Mechanistic Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during the workup to yield the primary alcohol.

Caption: Proposed synthetic workflow for 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol make it a highly attractive scaffold for the synthesis of novel bioactive compounds.

Role in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Many small-molecule kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme. The dichloro and trifluoromethyl substituents on the phenyl ring of the title compound can contribute to favorable binding interactions through hydrophobic and halogen bonding interactions, respectively. This makes it a valuable precursor for the synthesis of novel kinase inhibitors.

Caption: Hypothetical pathway to a kinase inhibitor using the target alcohol.

Intermediate in Agrochemical Synthesis

Trifluoromethylated compounds are widely utilized in the agrochemical industry for the development of potent and selective pesticides and herbicides.[7] The trifluoromethyl group can enhance the biological activity and environmental persistence of these agents. 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol serves as a key intermediate for the synthesis of various agrochemicals, including pyrethroid insecticides like transfluthrin.[8]

Spectroscopic Characterization

The structural elucidation and purity assessment of synthesized 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol would be confirmed through a combination of standard spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the aromatic protons and the methylene protons of the benzyl group.

-

¹³C NMR: Would reveal the expected number of carbon signals, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

-

IR Spectroscopy: Would display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the two chlorine atoms.

Safety and Handling

As with all halogenated organic compounds, 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemical development. Its unique substitution pattern offers chemists a powerful tool to modulate the biological and physical properties of target compounds. The synthetic methodologies outlined in this guide, based on established chemical principles, provide a framework for the efficient preparation of this important intermediate, paving the way for further exploration of its utility in the creation of novel and impactful chemical entities.

References

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. (2011). Retrieved January 26, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. (2018). Retrieved January 26, 2026, from [Link]

-

CAS#:1092461-04-5 | 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol | Chemsrc. (n.d.). Retrieved January 26, 2026, from [Link]

-

4 - Supporting Information. (n.d.). Retrieved January 26, 2026, from [Link]

- CN113292399A - Synthetic method of transfluthrin intermediate - Google Patents. (2021).

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved January 26, 2026, from [Link]

-

Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones | Request PDF - ResearchGate. (1997). Retrieved January 26, 2026, from [Link]

-

Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

-

19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020). Retrieved January 26, 2026, from [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (2016). Retrieved January 26, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (2021). Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS#:1092461-04-5 | 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol | Chemsrc [chemsrc.com]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN113292399A - Synthetic method of transfluthrin intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzyl Alcohol

Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought-after building blocks. Among these, substituted benzyl alcohols play a pivotal role as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol, with its distinct substitution pattern, represents a valuable synthon for accessing novel chemical entities. This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of this important intermediate, offering insights into the underlying chemical principles and practical experimental considerations for researchers and professionals in the field.

Physicochemical Properties of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₅Cl₂F₃O |

| Molecular Weight | 245.03 g/mol |

| Boiling Point | 266.8 ± 35.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Table 1: Physicochemical properties of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.[4] |

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol points to two primary synthetic strategies, both commencing from the key intermediate, 2,6-dichloro-3-(trifluoromethyl)toluene. The choice of pathway will likely depend on reagent availability, scalability, and desired purity of the final product.

Caption: Retrosynthetic analysis of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.

The synthesis, therefore, can be dissected into two main stages:

-

Formation of the core aromatic ring: Synthesis of 2,6-dichloro-3-(trifluoromethyl)toluene.

-

Functional group interconversion: Transformation of the methyl group into a benzyl alcohol.

Part 1: Synthesis of the Key Intermediate: 2,6-Dichloro-3-(trifluoromethyl)toluene

The most direct and industrially viable route to 2,6-dichloro-3-(trifluoromethyl)toluene begins with the readily available starting material, 2,6-dichlorotoluene. The synthesis involves a two-step process: trichloromethylation followed by fluorination.

Step 1.1: Trichloromethylation of 2,6-Dichlorotoluene

The introduction of a trichloromethyl group at the 3-position of 2,6-dichlorotoluene is achieved through a Friedel-Crafts-type reaction with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Trichloromethylation of 2,6-dichlorotoluene.

Experimental Protocol:

-

Reaction Setup: A solution of 2,6-dichlorotoluene in a suitable solvent, such as 1,2-dichloroethane, is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Catalyst and Reagent Addition: Anhydrous aluminum chloride and carbon tetrachloride are added to the reaction vessel. The solution of 2,6-dichlorotoluene is then added dropwise while maintaining the reaction temperature.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the Friedel-Crafts reaction.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with water or a dilute acid. The organic layer is separated, washed, and dried. The crude product, 2,6-dichloro-3-(trichloromethyl)toluene, can be purified by distillation under reduced pressure.

Step 1.2: Fluorination of 2,6-Dichloro-3-(trichloromethyl)toluene

The trichloromethyl group is converted to the desired trifluoromethyl group via a halogen exchange reaction using hydrogen fluoride (HF). This reaction is typically performed under pressure in a corrosion-resistant autoclave.

Caption: Fluorination to form the key intermediate.

Experimental Protocol:

-

Reaction Setup: The crude 2,6-dichloro-3-(trichloromethyl)toluene and anhydrous hydrogen fluoride are charged into a stainless steel autoclave.

-

Reaction Conditions: The autoclave is sealed, and the mixture is heated with stirring. The reaction temperature and pressure are carefully controlled, typically in the range of 95-102°C and 3-20 kg/cm ², respectively.[5] The progress of the reaction can be monitored by observing the pressure change within the autoclave.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and excess hydrogen fluoride is carefully vented. The crude product is then washed with a dilute aqueous base, such as sodium hydroxide, to neutralize any remaining acid. The organic layer is separated, and the final product, 2,6-dichloro-3-(trifluoromethyl)toluene, is purified by distillation under reduced pressure, yielding a product with a purity of over 98%.[5]

Part 2: Conversion of the Methyl Group to Benzyl Alcohol

With the key intermediate, 2,6-dichloro-3-(trifluoromethyl)toluene, in hand, the next stage involves the functionalization of the methyl group to a benzyl alcohol. Two primary pathways are presented here: Pathway A, proceeding through a benzyl bromide intermediate, and Pathway B, involving the oxidation to a benzaldehyde followed by reduction.

Pathway A: Radical Bromination and Subsequent Hydrolysis

This pathway offers a direct route to the benzyl alcohol via a two-step sequence.

The benzylic position of the toluene derivative is susceptible to free-radical halogenation. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) being a common choice. Alternatively, a greener approach using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photocatalytic conditions has been reported for similar substrates.[6]

Caption: Radical bromination of the key intermediate.

Experimental Protocol (using NBS/AIBN):

-

Reaction Setup: A solution of 2,6-dichloro-3-(trifluoromethyl)toluene, N-bromosuccinimide, and a catalytic amount of AIBN in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux to initiate the radical chain reaction. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

-

Work-up and Isolation: After cooling, the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 2,6-dichloro-3-(trifluoromethyl)benzyl bromide. Further purification can be achieved by recrystallization or column chromatography.

The resulting benzyl bromide is then converted to the target benzyl alcohol via nucleophilic substitution with a hydroxide source.

Experimental Protocol:

-

Reaction Setup: The crude 2,6-dichloro-3-(trifluoromethyl)benzyl bromide is dissolved in a suitable solvent mixture, such as aqueous acetone or tetrahydrofuran.

-

Reagent Addition: An aqueous solution of a base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the hydrolysis to completion.

-

Work-up and Isolation: The reaction mixture is neutralized with a dilute acid, and the product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed, dried, and concentrated to afford the crude 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol. Purification is typically achieved by column chromatography or recrystallization.

Pathway B: Oxidation to Benzaldehyde and Subsequent Reduction

This alternative pathway involves the oxidation of the methyl group to an aldehyde, which is then reduced to the desired alcohol.

The selective oxidation of a toluene derivative to the corresponding benzaldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. Several methods are available for this transformation.[3][7][8][9]

Caption: Selective oxidation to the benzaldehyde intermediate.

Experimental Protocol (General):

-

A variety of oxidizing agents can be employed, including manganese dioxide (MnO₂), ceric ammonium nitrate (CAN), or catalytic systems. The choice of oxidant will depend on the specific substrate and desired reaction conditions. The reaction is typically carried out in an appropriate solvent and monitored closely to maximize the yield of the aldehyde while minimizing the formation of the carboxylic acid byproduct.

The reduction of the benzaldehyde to the benzyl alcohol is a straightforward and high-yielding transformation, commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Caption: Reduction of the benzaldehyde to the target alcohol.

Experimental Protocol:

-

Reaction Setup: A solution of 2,6-dichloro-3-(trifluoromethyl)benzaldehyde in a protic solvent, such as methanol or ethanol, is prepared in a reaction vessel and cooled in an ice bath.[10]

-

Reagent Addition: Sodium borohydride is added portion-wise to the cooled solution, controlling the rate of addition to manage the exothermic reaction.[10]

-

Reaction Conditions: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reduction.[10]

-

Work-up and Isolation: The reaction is quenched by the addition of water or a dilute acid. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol can be purified by standard techniques such as column chromatography or recrystallization.

Conclusion and Future Perspectives

The synthesis of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol can be reliably achieved through well-established synthetic transformations. The presented pathways, starting from 2,6-dichlorotoluene, offer robust and adaptable methods for obtaining this valuable intermediate. The choice between the radical bromination/hydrolysis route and the oxidation/reduction sequence will be dictated by factors such as laboratory infrastructure, reagent cost and availability, and the desired scale of the synthesis. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of key building blocks like 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol will remain an active area of research.

References

Sources

- 1. CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]

- 6. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets: synergistic effect of enhanced textural properties and charge carrier separation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol solubility

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in modern synthetic chemistry. Recognizing the critical role of solubility data in drug development and process chemistry, this document moves beyond a simple presentation of data. Instead, it offers a detailed exploration of the molecular characteristics influencing solubility, a robust, step-by-step protocol for its experimental determination using the isothermal shake-flask method, and the principles of analytical quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable solubility data to advance their work.

Introduction: The Significance of a Fluorinated Benzyl Alcohol

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol of significant interest in the pharmaceutical and agrochemical industries. Its structure is characterized by three key features that dictate its reactivity and physicochemical properties: a benzyl alcohol core, two chlorine atoms, and a trifluoromethyl (CF₃) group.

The benzyl alcohol moiety provides a reactive handle for a variety of chemical transformations, making it a versatile synthetic building block. The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The chlorine atoms further modulate the electronic properties and steric profile of the molecule. Understanding the solubility of this compound is paramount for its application, as it directly impacts formulation development, reaction kinetics, purification strategies, and bioavailability in drug discovery pipelines.[2][3]

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is governed by its intrinsic physical and chemical properties in relation to the chosen solvent. The principle of "like dissolves like" provides a foundational predictive tool. The properties of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol suggest a nuanced solubility profile.

Table 1: Physicochemical Properties of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

| Property | Value | Source |

| CAS Number | 1092461-04-5 | [4] |

| Molecular Formula | C₈H₅Cl₂F₃O | [4] |

| Molecular Weight | 245.026 g/mol | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Boiling Point | 266.8 ± 35.0 °C at 760 mmHg | [4] |

| LogP (Octanol-Water) | 3.02 | [4] |

The molecule possesses a polar hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor, which promotes solubility in polar, protic solvents like alcohols.[5] However, the bulky, non-polar chlorinated and trifluoromethylated phenyl ring dominates the structure. The high LogP value of 3.02 indicates a strong preference for lipophilic (non-polar) environments over aqueous ones, predicting low water solubility but higher solubility in organic solvents.[4]

The interplay of these features is crucial. While the alcohol group provides a site for hydrogen bonding, the two chlorine atoms and the trifluoromethyl group are electron-withdrawing and contribute significantly to the molecule's size and lipophilicity, which can disrupt the hydrogen-bonding network of highly polar solvents like water.[5]

Caption: Molecular features influencing the compound's solubility.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a crystalline compound is the isothermal shake-flask method. This method establishes equilibrium between the solid compound and the solvent at a constant temperature, ensuring the resulting concentration represents true thermodynamic saturation.

Causality Behind Experimental Choices

-

Method Selection (Isothermal Shake-Flask): This "gold standard" method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium solubility, which is a crucial parameter for drug development and process chemistry. It minimizes the risk of generating supersaturated solutions that can give erroneously high results.

-

Purity of Compound: The protocol's trustworthiness relies on using a highly pure sample (>98%). Impurities from synthesis, such as unreacted starting materials or byproducts, can significantly alter the measured solubility.[6][7] Verification of purity by methods like NMR or HPLC-UV is a mandatory prerequisite.

-

Equilibration Time: A 24- to 72-hour equilibration period is specified to ensure the system reaches a true thermodynamic equilibrium. Shorter times might only reflect the dissolution rate, not the maximum solubility. The system is considered self-validating when concentrations measured at two consecutive time points (e.g., 24 and 48 hours) are statistically identical.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a calibrated incubator or water bath is critical for reproducibility and accuracy.

-

Solid-State Analysis: Post-equilibration analysis of the remaining solid (e.g., by DSC or XRPD) is a key self-validating step. It confirms that the compound has not undergone a phase transition or solvate formation during the experiment, which would mean the measured solubility corresponds to a different solid form than the one started with.

Step-by-Step Experimental Protocol

Objective: To determine the solubility of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol in a selected solvent at 25 °C.

Materials:

-

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol (purity >98%)

-

Selected solvent (HPLC grade)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25 °C ± 0.5 °C)

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will visibly remain after equilibrium is reached (e.g., 10-20 mg in 2 mL of solvent).

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent (at 25 °C) into the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker within the incubator set to 25 °C. Agitate the slurry for at least 24 hours. For validation, prepare parallel samples to be tested at 48 or 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed inside the incubator for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter.

-

Sampling: Carefully draw the supernatant (the clear liquid layer) into a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Filter the remaining solution into a clean, tared vial. This step removes any undissolved microparticles, ensuring only the dissolved compound is measured.

-

Dilution: Accurately weigh the filtered sample. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the calibrated range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 4).

-

Calculation: Use the measured concentration from the HPLC, the dilution factor, and the density of the solvent to calculate the initial solubility in mg/mL or mol/L.

Caption: Workflow for isothermal shake-flask solubility determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is an ideal technique for quantifying the concentration of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol due to the aromatic ring's strong UV absorbance.

Method Development and Validation

A robust HPLC method is essential for accurate quantification. A reverse-phase method is typically suitable for a compound with a LogP of ~3.

Table 2: Example HPLC-UV Method Parameters

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for retaining moderately non-polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common solvent system; the ratio can be adjusted to achieve optimal retention. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good peak shape and reasonable run times. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| UV Wavelength | ~220 nm or 265 nm | Aromatic compounds typically have strong absorbance in this region. An initial UV scan should be run to determine the λₘₐₓ. |

4.2. Calibration and Trustworthiness

To ensure trustworthiness, the method must be validated. A calibration curve must be prepared using at least five standards of known concentration, prepared from a validated stock solution. The curve should demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples. Quality control (QC) samples should be run alongside the experimental samples to verify the accuracy and precision of the analysis.

Summary and Implications

The solubility of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is a complex property dictated by the competing influences of its polar alcohol group and its lipophilic, substituted aromatic ring. Theoretical assessment based on its physicochemical properties (LogP = 3.02) predicts low aqueous solubility and high solubility in common organic solvents.[4]

This guide provides the necessary framework for researchers to move beyond prediction and obtain precise, reliable experimental data. The detailed isothermal shake-flask protocol, coupled with a robust HPLC-UV analytical method, establishes a self-validating system for determining thermodynamic solubility. The resulting data is critical for guiding decisions in pharmaceutical formulation, process scale-up, and the overall development lifecycle of any project utilizing this important chemical intermediate.

References

- Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

-

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol. (n.d.). Chemsrc. Retrieved January 26, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

-

Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. (2020). Acme-Hardesty. [Link]

-

What is Benzyl Alcohol used for? (2024). Patsnap Synapse. [Link]

-

Alcohols: solubility and solvent polarity. (2020). meriSTEM (YouTube). [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (2018). Semantic Scholar. [Link]

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. (2009). SciSpace. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 4. CAS#:1092461-04-5 | 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol | Chemsrc [chemsrc.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Dichloro-3-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Synthetic Challenges of a Highly Functionalized Benzyl Alcohol

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is a valuable building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two ortho-chloro substituents and a meta-trifluoromethyl group, imparts distinct physicochemical properties to its derivatives, including enhanced metabolic stability and binding affinity to biological targets. However, this substitution also presents significant synthetic challenges. The steric hindrance imposed by the two ortho-chloro groups impedes access to the benzylic hydroxyl group, while the strong electron-withdrawing nature of the trifluoromethyl and chloro substituents deactivates the benzylic position towards certain reactions.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key derivatives—ethers, esters, and amines—from 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol. The methodologies presented are curated from established synthetic strategies and adapted to address the specific reactivity profile of this sterically hindered and electronically demanding substrate. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success in your laboratory.

Foundational Synthesis: Preparation of 2,6-Dichloro-3-(trifluoromethyl)benzyl Halides

A common and effective strategy for derivatizing sterically hindered alcohols is to first convert the hydroxyl group into a better leaving group, such as a halide. The resulting benzyl halide can then undergo nucleophilic substitution with a variety of nucleophiles.

Chlorination using Thionyl Chloride

The conversion of benzyl alcohols to benzyl chlorides is readily achieved with thionyl chloride (SOCl₂). This reaction is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. For sterically hindered alcohols, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): A reliable and effective reagent for converting primary and secondary alcohols to chlorides.

-

N,N-Dimethylformamide (DMF) (catalytic): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate with SOCl₂, which is a more potent chlorinating agent. This is particularly beneficial for sterically hindered substrates.

-

Anhydrous Conditions: Thionyl chloride reacts violently with water, so all glassware and solvents must be thoroughly dried.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzyl Chloride

-

To a stirred solution of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of alcohol).

-

Slowly add thionyl chloride (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess thionyl chloride.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2,6-dichloro-3-(trifluoromethyl)benzyl chloride.

-

Purify the crude product by silica gel column chromatography if necessary.

Caption: Chlorination of the starting alcohol.

Synthesis of Ether Derivatives

The synthesis of ethers from the title compound can be approached via two main strategies: the Williamson ether synthesis, which proceeds through the corresponding benzyl halide, or the Mitsunobu reaction, which directly utilizes the alcohol.

Williamson Ether Synthesis under Phase-Transfer Catalysis

The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[1] For a sterically hindered substrate like 2,6-dichloro-3-(trifluoromethyl)benzyl chloride, traditional conditions may lead to low yields. The use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate by facilitating the transport of the alkoxide nucleophile from the aqueous phase to the organic phase where the benzyl halide resides.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst (e.g., TBAB): Tetrabutylammonium bromide (TBAB) is a common and effective PTC that is soluble in both aqueous and organic phases.

-

Strong Base (e.g., NaOH): A concentrated solution of a strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.

-

Biphasic System: The use of a biphasic system (e.g., toluene/water) allows for the separation of the base and the organic-soluble substrate, which is beneficial for sensitive substrates.

Experimental Protocol: Synthesis of a Benzyl Ether using Williamson Ether Synthesis

-

To a vigorously stirred mixture of 2,6-dichloro-3-(trifluoromethyl)benzyl chloride (1.0 eq.), the desired alcohol (R-OH, 1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene (10 mL per gram of benzyl chloride), add a 50% aqueous solution of sodium hydroxide (NaOH, 5.0 eq.).

-

Heat the reaction mixture to 60-80 °C and stir vigorously for 4-8 hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction to room temperature and dilute with water and toluene.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ether by silica gel column chromatography.

| Reactant (R-OH) | Product | Typical Yield (%) |

| Methanol | 2,6-Dichloro-3-(trifluoromethyl)benzyl methyl ether | 75-85 |

| Ethanol | 2,6-Dichloro-3-(trifluoromethyl)benzyl ethyl ether | 70-80 |

| Isopropanol | 2,6-Dichloro-3-(trifluoromethyl)benzyl isopropyl ether | 50-60 |

Mitsunobu Reaction for Sterically Hindered Alcohols

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when dealing with sterically hindered alcohols.[2] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for our achiral substrate.

Causality Behind Experimental Choices:

-

Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD): This pair of reagents is a common combination for the Mitsunobu reaction. DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced carcinogenicity.

-

Anhydrous THF: The reaction is sensitive to water, so an anhydrous solvent is crucial.

Experimental Protocol: Synthesis of a Benzyl Ether via Mitsunobu Reaction

-

To a stirred solution of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol (1.0 eq.), the desired alcohol (R-OH, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 15 mL per gram of benzyl alcohol) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Caption: Mitsunobu etherification workflow.

Synthesis of Ester Derivatives: The Steglich Esterification

For the esterification of the sterically hindered 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol, the Steglich esterification is a highly effective method.[3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Causality Behind Experimental Choices:

-

DCC: A common and effective coupling agent that activates the carboxylic acid.

-

DMAP: A highly nucleophilic catalyst that accelerates the esterification of sterically demanding alcohols.[4]

-

Anhydrous Conditions: The carbodiimide reagent is sensitive to moisture.

Experimental Protocol: Synthesis of a Benzyl Ester via Steglich Esterification

-

To a stirred solution of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol (1.0 eq.), the desired carboxylic acid (R-COOH, 1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (15 mL per gram of alcohol) at 0 °C under an inert atmosphere, add a solution of DCC (1.2 eq.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Upon completion, filter off the DCU precipitate and wash it with cold DCM.

-

Wash the filtrate with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by silica gel column chromatography.

| Reactant (R-COOH) | Product | Typical Yield (%) |

| Acetic Acid | 2,6-Dichloro-3-(trifluoromethyl)benzyl acetate | 80-90 |

| Benzoic Acid | 2,6-Dichloro-3-(trifluoromethyl)benzyl benzoate | 75-85 |

| Propionic Acid | 2,6-Dichloro-3-(trifluoromethyl)benzyl propionate | 78-88 |

Synthesis of Amine Derivatives: Catalytic Amination Strategies

The direct conversion of alcohols to amines is a highly atom-economical process. Catalytic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, are particularly attractive.[5] These methods typically involve the in situ oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with an amine.

Causality Behind Experimental Choices:

-

Ruthenium or Iridium Catalysts: These transition metal catalysts are highly effective for hydrogen transfer reactions.

-

Base: A base is often required to facilitate the catalytic cycle.

-

High Temperature: These reactions often require elevated temperatures to drive the equilibrium towards product formation.

Experimental Protocol: Catalytic Amination of Benzyl Alcohol

-

In a pressure vessel, combine 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol (1.0 eq.), the desired amine (R-NH₂, 1.5 eq.), a suitable ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), and a base such as potassium carbonate (K₂CO₃, 1.5 eq.) in an appropriate solvent (e.g., toluene or 1,4-dioxane).

-

Seal the vessel, purge with an inert gas, and then heat to 120-150 °C for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction mixture to room temperature, filter off the catalyst and base, and concentrate the filtrate under reduced pressure.

-

Purify the crude amine by silica gel column chromatography.

Note: The direct catalytic amination of this specific substrate may require significant optimization of the catalyst, ligand, base, and solvent system due to its electronic and steric properties.

Caption: Catalytic amination workflow.

Safety and Handling

-

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol and its derivatives should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

DCC is a potent skin sensitizer. Avoid contact with skin and inhalation.

-

DIAD is a potential sensitizer. Handle with care.

-

Reactions under pressure should be conducted behind a blast shield.

Conclusion

The synthesis of derivatives from 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol requires careful consideration of its unique steric and electronic properties. The protocols outlined in this guide provide robust starting points for the preparation of a variety of ether, ester, and amine derivatives. While these methods are based on well-established and reliable transformations, optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates. By understanding the underlying principles of each reaction, researchers can confidently navigate the synthetic challenges and unlock the potential of this versatile building block in their drug discovery and development endeavors.

References

-

Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656. [Link]

-

Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

-

Gooßen, L. J.; Koley, D.; Thiel, W. The Williamson Ether Synthesis. In Name Reactions in Functional Group Transformations; John Wiley & Sons, Ltd, 2007; pp 261–294. [Link]

-

Gunanathan, C.; Milstein, D. Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science2013 , 341 (6143), 1229712. [Link]

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]

-

Corey, E. J.; Raju, N. A mild and efficient method for the deoxygenation of primary and secondary alcohols. Tetrahedron Lett.1983 , 24 (50), 5571-5574. [Link]

-

Klapars, A.; Buchwald, S. L. Copper-Catalyzed Halogenation of Aryl and Heteroaryl Halides. J. Am. Chem. Soc.2002 , 124 (50), 14844–14845. [Link]

-

Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Springer Science & Business Media, 2012. [Link]

-

Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chem. Soc. Rev.1983 , 12 (2), 129–161. [Link]

-

Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. The Mitsunobu Reaction: A Versatile Tool for the Synthesis of Natural Products and their Analogs. Chem. Rev.2009 , 109 (6), 2551–2651. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

-

Guillena, G.; Ramón, D. J.; Yus, M. Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chem. Rev.2010 , 110 (3), 1611–1641. [Link]

-

Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963 , 85 (22), 3533–3539. [Link]

-

Brown, H. C.; Korytnyk, W. Hydroboration. XI. The Hydroboration of Unsaturated Amines, Ethers, and Halides. J. Am. Chem. Soc.1960 , 82 (14), 3866–3869. [Link]

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

-

Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science1991 , 254 (5037), 1471–1477. [Link]

-

Sheldon, R. A. Green Solvents for Sustainable Organic Synthesis: State of the Art. Green Chem.2005 , 7 (5), 267–278. [Link]

-

Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998. [Link]

-

Smith, M. B. Organic Synthesis, 3rd ed.; Wavefunction, Inc.: Irvine, CA, 2011. [Link]

-

Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; Wiley-VCH: Weinheim, 1996. [Link]

-

Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967. [Link]

-

Paquette, L. A. Encyclopedia of Reagents for Organic Synthesis; Wiley: New York, 1995. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. [Link]

-

Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

The Strategic Utility of 2,6-Dichloro-3-(trifluoromethyl)benzyl Alcohol in Advanced Organic Synthesis

Introduction: A Building Block Engineered for High Performance

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, the demand for strategically functionalized building blocks is incessant. 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol emerges as a molecule of significant interest, embodying a deliberate convergence of functionalities designed to impart desirable physicochemical and biological properties to target compounds. The trifluoromethyl group, a cornerstone of contemporary drug design, is renowned for its ability to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a molecule.[1] Concurrently, the dichloro substitution pattern on the aromatic ring offers both steric hindrance and electronic modulation, which can be exploited to fine-tune receptor binding and metabolic pathways. This guide provides an in-depth exploration of the synthesis and application of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol as a versatile building block, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1092461-04-5 | ChemSrc |

| Molecular Formula | C₈H₅Cl₂F₃O | ChemSrc |

| Molecular Weight | 245.03 g/mol | ChemSrc |

| Boiling Point | 266.8 ± 35.0 °C at 760 mmHg | ChemSrc |

| Density | 1.5 ± 0.1 g/cm³ | ChemSrc |

Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzyl Alcohol

The most direct and efficient synthesis of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol involves the reduction of its corresponding aldehyde or carboxylic acid. These precursors can be synthesized from commercially available starting materials.

Workflow for the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzyl Alcohol

Caption: Synthetic pathways to the target benzyl alcohol.

Protocol 1: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzyl Alcohol via Reduction of the Corresponding Benzaldehyde

Materials:

-

2,6-dichloro-3-(trifluoromethyl)benzaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 2,6-dichloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Washing: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.

-

Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.

Applications in Organic Synthesis: A Versatile Building Block

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is a versatile precursor for a variety of functional groups, making it a valuable building block for the synthesis of more complex molecules in drug discovery and agrochemical research.

Synthesis of Benzyl Ethers via Williamson Ether Synthesis

The hydroxyl group of the benzyl alcohol can be readily converted into an ether linkage, a common motif in pharmacologically active compounds. The Williamson ether synthesis is a classic and reliable method for this transformation.

Reaction Scheme:

Mechanistic Considerations:

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. A strong base is used to deprotonate the benzyl alcohol, forming a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming the ether bond. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to favor the deprotonation of the alcohol without competing side reactions.

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Williamson Ether Synthesis of a 2,6-Dichloro-3-(trifluoromethyl)benzyl Ether

Materials:

-

2,6-dichloro-3-(trifluoromethyl)benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Preparation: Under an inert atmosphere, add sodium hydride (1.2 eq) to a Schlenk flask containing anhydrous THF or DMF.

-

Alcohol Addition: Dissolve 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

Alkyl Halide Addition: Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. Gentle heating may be required for less reactive alkyl halides.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ether by silica gel column chromatography.

Synthesis of Benzyl Esters via Fischer Esterification

Ester functionalities are prevalent in pharmaceuticals and agrochemicals, often serving as prodrugs or contributing to the molecule's bioactivity. Fischer esterification provides a direct method to synthesize esters from benzyl alcohols and carboxylic acids under acidic catalysis.

Reaction Scheme:

Mechanistic Insights:

The Fischer esterification is an equilibrium-controlled reaction. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, an excess of the alcohol or the removal of water is typically employed.

Caption: Fischer Esterification Mechanism.

Protocol 3: Fischer Esterification for the Synthesis of a 2,6-Dichloro-3-(trifluoromethyl)benzyl Ester

Materials:

-

2,6-dichloro-3-(trifluoromethyl)benzyl alcohol

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or a suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

Reagent Addition: To the round-bottom flask, add 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol (1.0 eq), the carboxylic acid (1.2-2.0 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq) in toluene.

-

Azeotropic Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, or until TLC analysis indicates the completion of the reaction (typically several hours).

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by silica gel column chromatography or distillation under reduced pressure.

Conclusion and Future Outlook

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol represents a strategically designed building block with significant potential in the synthesis of novel bioactive compounds. Its unique substitution pattern offers chemists a powerful tool to modulate the properties of target molecules. The protocols detailed herein for its synthesis and derivatization provide a solid foundation for its application in research and development. As the quest for more effective and safer drugs and agrochemicals continues, the strategic deployment of such highly functionalized intermediates will undoubtedly play a pivotal role in accelerating discovery and innovation.

References

-

ChemSrc. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol. Retrieved January 26, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Retrieved January 26, 2026, from [Link]

Sources

protocol for oxidation of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

An In-depth Guide to the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde via Oxidation

Authored by: A Senior Application Scientist

Introduction

The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in the pharmaceutical and agrochemical industries. 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde is a highly valuable synthetic intermediate. Its unique electronic properties, imparted by the sterically hindered and electron-deficient aromatic ring, make it a crucial building block for a variety of bioactive compounds. The challenge lies in performing this oxidation with high fidelity, preventing the over-oxidation to the corresponding carboxylic acid, which is a common pitfall with many oxidizing agents.

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the oxidation of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol. We will delve into the rationale behind selecting an appropriate oxidation method, focusing on the Swern oxidation for its mild reaction conditions and high selectivity. An alternative protocol using Dess-Martin Periodinane (DMP) will also be discussed, offering researchers flexibility based on available laboratory resources and substrate compatibility.

The Causality Behind Experimental Choices: Selecting the Optimal Oxidation Protocol

The successful oxidation of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol hinges on choosing a reagent system that is potent enough to oxidize the alcohol yet mild enough to prevent the formation of the carboxylic acid. The presence of two ortho-chloro substituents and a meta-trifluoromethyl group significantly influences the electronic nature and reactivity of the benzyl alcohol. Several established methods were considered:

-

Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes.[1][2] However, the toxicity and cumbersome disposal of chromium-based waste make it a less desirable option in modern synthetic chemistry.[3][4]

-

TEMPO-Catalyzed Oxidation: This method utilizes a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[5][6][7] It is an effective and "greener" alternative but can sometimes lead to side reactions, such as chlorination of the aromatic ring, especially with electron-rich or sensitive substrates.[8]

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and highly selective oxidation of primary alcohols to aldehydes at room temperature.[9][10][11] Its key advantages are operational simplicity and excellent functional group tolerance. The primary drawback is the generation of stoichiometric amounts of iodine-containing byproducts.[12]

-

Swern Oxidation: This method involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the active oxidizing species.[13][14][15] The reaction proceeds at cryogenic temperatures (-78 °C) and is renowned for its exceptional mildness and high yields, making it ideal for sensitive substrates.[16] The main considerations are the need for low-temperature equipment and the generation of volatile, malodorous dimethyl sulfide as a byproduct.

For this specific transformation, the Swern oxidation is selected as the primary protocol. Its low reaction temperature and non-acidic conditions are perfectly suited to avoid potential side reactions on the electron-deficient aromatic ring and ensure the aldehyde is the exclusive product.

Experimental Workflow & Mechanism Visualization

The following diagrams illustrate the general workflow and the underlying chemical mechanism for the chosen protocol.

Detailed Protocol: Swern Oxidation

This protocol details the oxidation of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol | 245.03 | 10.0 | 1.0 | 2.45 g |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 22.0 | 2.2 | 1.56 mL |

| Oxalyl chloride | 126.93 | 12.0 | 1.2 | 1.05 mL |

| Triethylamine (TEA), anhydrous | 101.19 | 50.0 | 5.0 | 6.96 mL |

| Dichloromethane (DCM), anhydrous | 84.93 | - | - | ~100 mL |

Safety Precautions

-

General: This procedure must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle with extreme care.

-

DMSO: Can increase the rate of skin absorption of other chemicals. Avoid all skin contact.

-

Dichloromethane: A volatile solvent and a suspected carcinogen.

-

Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor.

-

Cryogenic Bath: A dry ice/acetone bath is used to achieve -78 °C. Handle with cryogenic gloves to prevent thermal burns.

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and two rubber septa.

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

-

Activation of DMSO:

-

To the reaction flask, add 50 mL of anhydrous dichloromethane (DCM) followed by anhydrous dimethyl sulfoxide (1.56 mL, 22.0 mmol).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

-

Addition of the Alcohol:

-

Dissolve 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol (2.45 g, 10.0 mmol) in 15 mL of anhydrous DCM.

-

Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below -65 °C.

-

Stir the mixture for an additional 45 minutes at -78 °C.

-

-

Formation of the Aldehyde:

-

Slowly add anhydrous triethylamine (6.96 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.

-

After the addition is complete, stir the reaction at -78 °C for 15 minutes.

-

-

Workup:

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

-

Quench the reaction by adding 50 mL of water. Stir vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is obtained as a pale yellow oil or solid.

-

Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde.

-

Expected Yield: Typically >90%.

-

Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation

For laboratories not equipped for cryogenic reactions, the DMP oxidation offers a robust room-temperature alternative.

-

Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL).

-

Reaction: Add Dess-Martin Periodinane (1.1 equiv, 1.1 mmol, 466 mg) to the solution in one portion.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding an equal volume of a saturated NaHCO₃ solution containing an excess of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine byproducts. Stir vigorously until the layers are clear.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as described in the Swern protocol.

Conclusion

This application note provides a validated, step-by-step protocol for the high-yield synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde from its corresponding primary alcohol. The Swern oxidation is presented as the primary method due to its mild conditions and high selectivity, which are critical for preventing over-oxidation and ensuring product purity.[17] The inclusion of the Dess-Martin Periodinane oxidation protocol offers a valuable and operationally simpler alternative.[18] By understanding the causality behind the choice of reagents and adhering to the detailed procedures and safety precautions, researchers can confidently and reliably perform this important synthetic transformation.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol.

- Li, C., Xu, Y., Lu, M., Zhao, Z., Liu, L., Zhao, Z., Cui, Y., Zheng, P., Ji, X., & Gao, G. (2005). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Synlett, 2005(12), 1933-1935.

- BenchChem. (2025). The Strategic Role of 3-(Trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide.

- Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study.

- Banerji, K. K. (1978). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (6), 639-641.

- TÜBİTAK Academic Journals. (n.d.). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.

- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559-2562.

- Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).

- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.

- Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol.

- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).